Theoretical Properties of Deca-2,6-dien-5-ol Isomers: An In-depth Technical Guide
Theoretical Properties of Deca-2,6-dien-5-ol Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deca-2,6-dien-5-ol, a ten-carbon unsaturated alcohol, presents a fascinating scaffold for chemical and biological exploration due to its multiple stereoisomers and potential for diverse biological activities. This technical guide provides a comprehensive overview of the theoretical properties of Deca-2,6-dien-5-ol isomers, addressing their stereochemical diversity, predicted spectroscopic characteristics, plausible synthetic strategies, and potential biological relevance. The content herein is intended to serve as a foundational resource for researchers interested in the study and application of this and related long-chain dienols.
Introduction
Long-chain unsaturated alcohols are a class of compounds with significant industrial and biological relevance, finding applications as flavorings, pheromones, and synthons for complex molecule construction. Deca-2,6-dien-5-ol (C₁₀H₁₈O) is a structurally interesting member of this class, featuring two carbon-carbon double bonds and a stereogenic center at the alcohol-bearing carbon. The arrangement of substituents around the double bonds (E/Z isomerism) and the chirality at C5 (R/S isomerism) give rise to a total of eight possible stereoisomers, each with potentially unique chemical and physical properties.
This guide will delve into the theoretical aspects of these isomers, providing a framework for their synthesis, identification, and potential functional roles. Due to the limited availability of direct experimental data on Deca-2,6-dien-5-ol in the current literature, this document leverages established principles of organic chemistry, spectroscopy, and computational chemistry to predict and describe the properties of its isomers.
Stereoisomerism of Deca-2,6-dien-5-ol
The structural diversity of Deca-2,6-dien-5-ol arises from both geometric isomerism at the two double bonds and enantiomerism at the chiral center. The logical relationship between these isomers can be visualized as a decision tree.
Caption: Isomeric tree of Deca-2,6-dien-5-ol.
Theoretical Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
-OH Proton: A broad singlet is expected, with a chemical shift that can vary depending on concentration and solvent (typically in the range of 1-5 ppm).[3]
-
-CH-OH Proton: The proton on the carbon bearing the hydroxyl group (C5) is expected to resonate in the 3.5-4.5 ppm range, deshielded by the electronegative oxygen.[2][4]
-
Olefinic Protons: Protons on the double bonds (C2, C3, C6, C7) will appear in the downfield region, typically between 5.0 and 6.0 ppm. The coupling constants (J-values) between these protons will be indicative of the double bond geometry. For trans (E) isomers, the coupling constant is typically larger (around 12-18 Hz) compared to cis (Z) isomers (around 6-12 Hz).
-
Aliphatic Protons: The remaining methylene and methyl protons will resonate in the upfield region (0.9-2.2 ppm).
¹³C NMR:
-
-C-OH Carbon: The carbon attached to the hydroxyl group (C5) is expected to have a chemical shift in the range of 60-80 ppm.[4]
-
Olefinic Carbons: The sp² hybridized carbons of the double bonds will appear in the 120-140 ppm region.
-
Aliphatic Carbons: The remaining sp³ hybridized carbons will resonate in the upfield region (10-40 ppm).
Infrared (IR) Spectroscopy
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.[1][2]
-
C=C Stretch: A medium intensity peak is anticipated around 1640-1680 cm⁻¹.
-
C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region will correspond to the C-O single bond.[5]
-
=C-H Bending: The out-of-plane bending vibrations for the olefinic C-H bonds can help distinguish between E and Z isomers. E-isomers typically show a strong band around 960-980 cm⁻¹, while Z-isomers show a band around 675-730 cm⁻¹.
Mass Spectrometry
The mass spectrum of Deca-2,6-dien-5-ol is expected to show a molecular ion peak (M⁺) at m/z 154. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen-bearing carbon).[4]
| Property | Predicted Value/Range | Citation |
| Molecular Formula | C₁₀H₁₈O | |
| Molecular Weight | 154.25 g/mol | |
| ¹H NMR (-OH) | 1-5 ppm (broad singlet) | [3] |
| ¹H NMR (-CH-OH) | 3.5-4.5 ppm | [2][4] |
| ¹H NMR (Olefinic) | 5.0-6.0 ppm | |
| ¹³C NMR (-C-OH) | 60-80 ppm | [4] |
| ¹³C NMR (Olefinic) | 120-140 ppm | |
| IR (O-H Stretch) | 3200-3600 cm⁻¹ (strong, broad) | [1][2] |
| IR (C=C Stretch) | 1640-1680 cm⁻¹ | |
| IR (C-O Stretch) | 1000-1200 cm⁻¹ | [5] |
| Mass Spec (M⁺) | 154 m/z |
Table 1: Predicted Spectroscopic Data for Deca-2,6-dien-5-ol Isomers.
Proposed Synthetic Strategies and Experimental Protocols
The synthesis of specific Deca-2,6-dien-5-ol isomers would likely require a stereoselective approach. A plausible retrosynthetic analysis suggests disconnection at the C4-C5 bond, leading to two key fragments: a C4 aldehyde and a C6 organometallic reagent.
References
- 1. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 3. Alcohols | OpenOChem Learn [learn.openochem.org]
- 4. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
